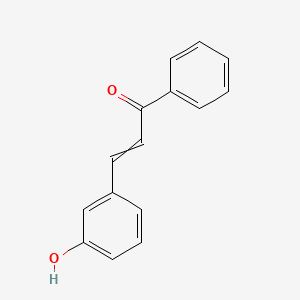

3-Hydroxychalcone

描述

Systematic Nomenclature and Molecular Formula

This compound is systematically named 3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one according to IUPAC guidelines. Its molecular formula, C₁₅H₁₂O₂ , reflects a 15-carbon framework comprising two aromatic rings connected by a propenone bridge. The compound’s molecular weight is 224.25 g/mol , as calculated from its exact mass (224.0837 Da).

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₂ | |

| Molecular Weight | 224.25 g/mol | |

| IUPAC Name | 3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

| SMILES Notation | C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O |

The hydroxyl group at the meta position of the phenyl ring distinguishes this compound from other chalcone derivatives, influencing its electronic distribution and intermolecular interactions.

Atomic Connectivity and Bonding Patterns

The atomic connectivity of this compound features a conjugated enone system (C=O–C=C) bridging two aromatic rings. Key bonding characteristics include:

- Conjugation : The α,β-unsaturated ketone system enables extensive π-electron delocalization across the propenone bridge, stabilizing the molecule through resonance.

- Hydrogen Bonding : The hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen, as evidenced by computational models.

- Bond Lengths : Density Functional Theory (DFT) studies predict a C=O bond length of approximately 1.22 Å and a C=C bond length of 1.34 Å in the enone system, consistent with typical conjugated ketones.

Table 2: Key Bonding Parameters (DFT Calculations)

| Bond Type | Length (Å) | Method |

|---|---|---|

| C=O (Carbonyl) | 1.22 | B3LYP/6-311G |

| C=C (Enone) | 1.34 | M06-2X |

| O–H (Hydroxyl) | 0.97 | B3LYP/6-311G |

The planar arrangement of the enone moiety facilitates electron delocalization, which is critical for the compound’s reactivity in cyclization and electrophilic addition reactions.

Stereochemical Considerations and Conformational Analysis

This compound exhibits s-cis and s-trans conformers due to rotation about the C2–C3 single bond in the propenone bridge. Computational studies using DFT (B3LYP/6-311G) and M06-2X methods reveal the following trends:

- s-Cis Conformer : Predominates in equilibrium (~85% population) due to stabilization via intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen.

- s-Trans Conformer : Less stable (ΔG ≈ +2.1 kcal/mol) due to the absence of hydrogen bonding, though its population increases with electron-withdrawing substituents.

Table 3: Conformational Stability (Theoretical Data)

| Conformer | Relative Energy (kcal/mol) | Stabilizing Interaction |

|---|---|---|

| s-Cis | 0.0 | O–H⋯O=C hydrogen bond |

| s-Trans | +2.1 | None |

Natural Bond Orbital (NBO) analyses further indicate greater electron delocalization in the s-cis form, with a second-order stabilization energy of ~12 kcal/mol for the n(O)→π*(C=O) interaction.

Crystallographic Data and Solid-State Packing Arrangements

While experimental crystallographic data for this compound remains limited in the literature, analogous chalcone derivatives exhibit monoclinic or triclinic crystal systems with π-stacking interactions. Key inferred solid-state features include:

- Intermolecular Interactions : Predicted dominance of C–H⋯O and π–π interactions between aromatic rings, as observed in nitro- and methoxy-substituted chalcones.

- Unit Cell Parameters : For comparison, 2'-nitro-4-hydroxy-3-methoxychalcone (a structural analog) crystallizes in the P2₁/c space group with cell dimensions a = 8.23 Å, b = 11.45 Å, c = 15.67 Å, and β = 98.5°.

The absence of reported X-ray diffraction data for this compound highlights a gap in current structural studies, necessitating further experimental characterization.

Structure

3D Structure

属性

分子式 |

C15H12O2 |

|---|---|

分子量 |

224.25 g/mol |

IUPAC 名称 |

3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O2/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11,16H |

InChI 键 |

FGLRWHNZUBAWJK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O |

产品来源 |

United States |

准备方法

Reaction Conditions and Optimization

In a typical procedure, 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) are dissolved in ethanol (20 mL) with aqueous sodium hydroxide (40%, 5 mL) as the catalyst. The mixture is stirred under reflux at 80°C for 5–8 hours, followed by acidification with dilute HCl to precipitate the product. Purification via recrystallization from ethanol yields pale yellow crystals with a melting point of 148–149°C.

Key Parameters:

Limitations and Modifications

Conventional methods often require prolonged reaction times and generate stoichiometric amounts of aqueous waste. To address these issues, researchers have explored solvent-free variations. For instance, mechanical grinding of 3-hydroxybenzaldehyde and acetophenone with solid NaOH (10 mmol) for 15 minutes achieved a 58% yield, eliminating solvent use while reducing reaction time.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid and efficient alternative, enhancing reaction kinetics through dielectric heating.

Procedure and Advantages

A mixture of 3-hydroxybenzaldehyde (10 mmol), acetophenone (10 mmol), and NaOH (2 mL, 50%) is irradiated in a microwave reactor at 300 W for 3–5 minutes. The reaction progress is monitored via thin-layer chromatography (TLC), with yields reaching 85–90% after recrystallization.

Comparative Data:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 5–8 hours | 3–5 minutes |

| Yield | 65–72% | 85–90% |

| Energy Consumption | High | Low |

Microwave synthesis reduces side reactions and improves regioselectivity, making it ideal for scaling up production.

Solvent-Free Mechanochemical Approach

Mechanochemical synthesis leverages mechanical energy to drive reactions, offering an eco-friendly profile.

Grinding Methodology

Equimolar quantities of 3-hydroxybenzaldehyde and acetophenone are mixed with NaOH (10 mmol) in a mortar and pestle. Grinding for 10–15 minutes produces a crude solid, which is washed with cold water and recrystallized from ethanol.

Performance Metrics:

This method is particularly advantageous in resource-limited settings due to minimal equipment requirements.

Micellar-Mediated Synthesis

Recent studies have explored surfactant-based systems to enhance reactant solubility and reduce organic solvent use.

CTAB and Tween 80 Systems

In a micellar setup, cationic surfactant cetyltrimethylammonium bromide (CTAB, 2% w/v) or nonionic Tween 80 (2% w/v) is used to solubilize reactants in water. A mixture of 3-hydroxybenzaldehyde (10 mmol), acetophenone (10 mmol), and NaOH (10 mmol) is stirred at 45°C for 24 hours.

Results:

-

CTAB Yield: 78%

-

Tween 80 Yield: 82%

-

Recyclability: Surfactant solutions reused for 3 cycles with <10% yield loss

Micellar systems improve atom economy and align with green chemistry principles.

One-Step Green Synthesis Using PEG 400

Polyethylene glycol (PEG 400) serves as both solvent and catalyst in a novel one-pot synthesis.

Reaction Protocol

3-Hydroxybenzaldehyde (20 mmol), 2-hydroxyacetophenone (10 mmol), and boric acid (1.5 g) are heated in PEG 400 (25 mL) at 120°C for 6 hours. The product is extracted with ethyl acetate and purified via column chromatography.

Outcomes:

-

Yield: 76%

-

Purity: 98% (by NMR)

-

Environmental Impact: E-factor = 3.7 (vs. 5.2 for conventional methods)

This method eliminates toxic solvents and reduces waste generation.

Comparative Analysis of Synthesis Methods

The table below summarizes critical metrics for each method:

| Method | Yield (%) | Reaction Time | Solvent Used | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Conventional | 65–72 | 5–8 hours | Ethanol | High | Moderate |

| Microwave-Assisted | 85–90 | 3–5 minutes | Ethanol | Moderate | Low |

| Mechanochemical | 55–60 | 10–15 minutes | None | High | Very Low |

| Micellar (CTAB/Tween 80) | 78–82 | 24 hours | Water | High | Low |

| PEG 400/Boric Acid | 76 | 6 hours | PEG 400 | Moderate | Very Low |

化学反应分析

Isomerization to Flavanones

3-Hydroxychalcone undergoes acid- or base-catalyzed isomerization to flavanones, a process influenced by substituent electronic effects .

Key Findings :

-

Transition states : DFT studies (B3LYP/6-311G) reveal a single imaginary frequency in the transition state, confirming a concerted mechanism .

-

Activation energy : Electron-withdrawing groups (e.g., Cl, Br) lower activation energy (-745 to -541 kcal/mol) by stabilizing the electron-deficient β-carbon, while electron-donating groups (e.g., CH₃, N(CH₃)₂) increase it .

-

Product stability : Flavanones exhibit higher HOMO-LUMO gaps (4.8–5.2 eV vs. 3.9–4.5 eV for chalcones), confirming greater thermodynamic stability .

Comparison of Substituent Effects :

| Substituent | Activation Energy (kcal/mol) | Reaction Rate (Relative) |

|---|---|---|

| 4-Cl | -482 | 2.5× faster |

| 4-N(CH₃)₂ | -2072 | 0.3× slower |

Cyclization to Flavonols

This compound serves as a precursor to 3-hydroxyflavone via the Flynn–Algar–Oyamada reaction :

-

Oxidative cyclization : Treatment with H₂O₂ under basic conditions.

-

Mechanism :

-

Epoxidation of the α,β-unsaturated ketone.

-

Rearrangement to form the flavone core.

-

Experimental Data :

-

Protection strategies : Methylation (e.g., using methyl triflate) prevents unwanted coordination during synthesis .

Photochemical Reactivity

This compound derivatives exhibit photo-induced CO release when converted to flavothiones :

Pathways :

-

Path A : Singlet oxygen-mediated desulfuration of flavothiones yields CO and quinone methide intermediates.

-

Path B : Triplet oxygen attack forms 1,2,3-thiadioxetane intermediates, releasing sulfur monoxide.

Key Observations :

Hydrogenation and Functionalization

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the α,β-unsaturated bond to form dihydro-3-hydroxychalcone .

-

Mannich reaction : Reacts with Eschenmoser’s salt (N,N-dimethylmethyleneiminium chloride) to form aminoalkylated derivatives .

Conditions :

| Reaction | Reagent/Catalyst | Product | Yield (%) |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ | Dihydrochalcone | 85–92 |

| Mannich reaction | Eschenmoser’s salt | Aminoalkylated chalcone | 78 |

Antioxidant Activity

The 3-hydroxyl group enhances radical scavenging capacity:

-

DPPH assay : IC₅₀ = 18.7 μM (vs. 45.2 μM for non-hydroxylated analogs) .

-

Mechanism : Hydrogen atom transfer (HAT) from the hydroxyl group to free radicals .

Spectroscopic Characterization

科学研究应用

Pharmacological Properties

3-Hydroxychalcone exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Research has shown that this compound possesses significant antimicrobial properties. It has been tested against various microbial strains, demonstrating effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Effects : Studies indicate that derivatives of this compound can inhibit the proliferation of malignant tumor cells. For instance, 3'-methyl-3-hydroxychalcone has been shown to disrupt the cell cycle in various cancer cell lines, including gastric and cervical cancers . This suggests potential applications in cancer therapy.

- Anti-biofilm Activity : this compound has demonstrated potent anti-biofilm activity against pathogenic fungi, which is crucial in treating chronic infections associated with biofilms . This property could be leveraged in developing treatments for infections resistant to conventional therapies.

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

- Cancer Therapy : Due to its ability to inhibit tumor cell proliferation and induce apoptosis, this compound is being explored as a natural compound for cancer treatment. Its mechanism involves modulation of cell cycle progression and inhibition of estrogen receptor activity .

- Antioxidant and Anti-inflammatory Effects : this compound exhibits antioxidant properties that can protect cells from oxidative stress. It also shows promise in reducing inflammation, making it a candidate for treating inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that chalcone derivatives may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

作用机制

The mechanism of action of 3-Hydroxychalcone involves its interaction with various molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB.

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

相似化合物的比较

Antioxidant Activity

The antioxidant efficacy of chalcones is closely tied to hydroxyl group positioning, which affects radical stabilization. For example:

| Compound | IC50 (µg/mL) | Key Structural Features | Reference |

|---|---|---|---|

| 3-Hydroxychalcone | 339.07 | 3-OH on A-ring | |

| 2-Hydroxychalcone | 238.68 | 2-OH on A-ring | |

| 2′,4,4′-Trihydroxychalcone | N/A | Three hydroxyl groups |

Key Findings :

Anti-Inflammatory Activity

Anti-inflammatory effects are often mediated through inhibition of NF-κB or COX-2 pathways. Methoxy and hydroxyl substitutions significantly influence potency:

Key Findings :

- Methoxy groups enhance lipophilicity and target binding. 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone is a potent NF-κB inhibitor (IC50 = 0.8 µM), outperforming simpler hydroxylated analogs like This compound .

- The 2′-OH position (as in 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone ) may improve steric interactions with inflammatory enzymes .

Anticancer Activity

Chalcones demonstrate cytotoxicity via apoptosis induction and cell cycle arrest. Activity depends on substitution patterns and delivery systems:

Key Findings :

- This compound shows moderate cytotoxicity against gastric (AGS) and breast (MCF-7) cancer cells, with selectivity indices >5, indicating preferential toxicity toward cancer cells .

- Incorporation into mesoporous silica nanoparticles (MSN) slightly reduces potency (higher IC50) but improves targeted delivery .

- Fluorine and methoxy substitutions (e.g., 4′-fluoro-2′-hydroxy-2,3-dimethoxychalcone ) may enhance bioavailability and target affinity .

Key Findings :

- ZrO2 as a co-catalyst significantly improves yields for 2-hydroxychalcone (+163.18%) compared to This compound (+24.19%) due to differences in intermediate stabilization .

- Conventional methods (e.g., KOH) are less efficient for hydroxylated chalcones .

Structural-Activity Relationship (SAR) Insights

Hydroxyl Position : 2-OH > 3-OH in antioxidant activity due to resonance stabilization; 3-OH favors anti-inflammatory pathways when paired with methoxy groups .

Methoxy Substitutions : Increase lipophilicity and enzyme binding (e.g., NF-κB inhibition) but may reduce solubility .

Fluorine Incorporation : Enhances metabolic stability and target specificity .

常见问题

Q. What strategies are effective for identifying research gaps in the pharmacological applications of this compound?

- Answer : Conduct systematic reviews using databases (PubMed, SciFinder) with keywords like “this compound AND anticancer.” Prioritize gaps such as:

- Limited studies on combination therapies (e.g., with checkpoint inhibitors).

- Under-explored mechanisms (e.g., immunomodulatory effects).

- Cite foundational authors in the field (e.g., studies by Associação Brasileira de Ciências Farmacêuticas) .

Tables for Quick Reference

Table 1 : Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| AGS (gastric) | 47.58 ± 0.16 | 5.78 | |

| MCF-7 (breast) | 47.97 ± 2.56 | 5.75 | |

| Fibroblast (normal) | >275 | — |

Table 2 : Key Challenges in this compound Research

| Challenge | Mitigation Strategy |

|---|---|

| Low bioavailability | Nanoparticle encapsulation (e.g., MSN) |

| Metabolic instability | Prodrug design or antioxidant co-administration |

| Mechanistic ambiguity | Multi-omics integration (transcriptomics/proteomics) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。